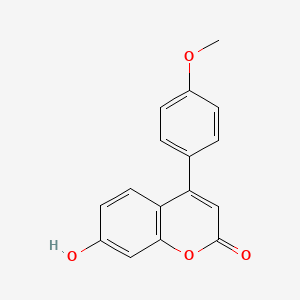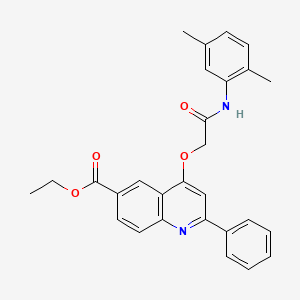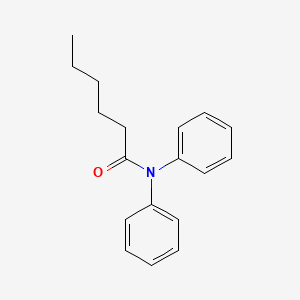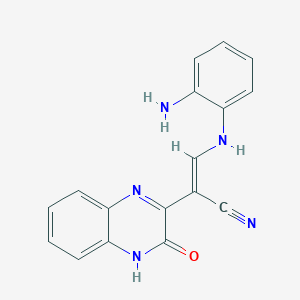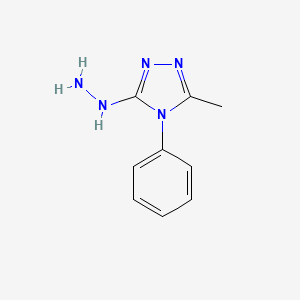
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One general method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides a highly regioselective and one-pot process for accessing diverse triazoles . Another approach for synthesizing triazole derivatives is the cyclization of potassium dithiocarbazinate with hydrazine hydrate, which has been used to synthesize the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed using various spectroscopic methods. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to unequivocally confirm the structure of these compounds . The presence of substituents on the triazole ring can significantly influence the properties and reactivity of the molecule.
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions. For instance, the cyclization of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles can lead to the formation of triazolotriazines, which can further undergo deamination without rearrangement of the heterocyclic skeleton . Additionally, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various phenacyl bromides and benzoylacetonitriles can lead to the synthesis of triazolothiadiazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds can exhibit good detonation properties and low sensitivities, making them potential candidates for insensitive high-energy-density materials . The synthesis and characterization of these compounds involve determining their melting points, chromatographic profiles, and spectroscopic data to confirm their identities . The energetic properties of triazole derivatives are of particular interest in the field of materials science.
科学的研究の応用
Synthesis Methodology
One-Pot Synthesis
Efficient one-pot synthesis methods have been developed for compounds similar to 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole, enhancing the ease and efficiency of production (Sujatha et al., 2018).
Novel Synthesis Routes
Innovative synthesis routes have been explored for related triazole derivatives, contributing to the development of new heterocyclic compounds (Mosselhi & Neidlein, 2009).
Antimicrobial Evaluation
Antimicrobial Potential
Some derivatives of 1,2,4-triazole, closely related to the chemical structure , have shown significant antimicrobial properties (Dawood, Farag, & Abdel‐Aziz, 2005).
Antibacterial and Antifungal Activity
Various triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of triazole compounds in combating microbial infections (Joshi et al., 2021).
Cytotoxicity Evaluation
Antitumor Activity
Certain novel thiazoles, thiadiazoles, and triazole derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines, demonstrating the potential of such compounds in cancer research (Gomha, Ahmed, & Abdelhamid, 2015).
Cytotoxic Activity Against Cancer Cell Lines
New derivatives have been synthesized and screened for their antitumor effects, particularly on colon carcinoma cell lines, suggesting the role of triazole compounds in cancer therapy (Abdelrehim, 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
作用機序
Mode of Action
It is known that triazole compounds can interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Triazole compounds have been shown to influence various pathways, including those involved in inflammation and apoptosis
Result of Action
Triazole compounds have been associated with neuroprotective and anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole. More research is needed to understand how these factors influence the action of this compound.
特性
IUPAC Name |
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVPEQUBAHPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)
![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
